Tert-butyl 2-(2-aminophenyl)acetate

Orthogonal Protection Solid-Phase Synthesis Peptidomimetic Chemistry

Using free 2-(2-aminophenyl)acetic acid or simple methyl/ethyl esters in multi-step syntheses leads to unwanted side reactions or premature hydrolysis, derailing complex molecule assembly. This ortho-substituted aniline building block resolves these failures through its uniquely stable tert-butyl ester-resistant to basic hydrolysis yet cleanly cleaved under mild acidic conditions-enabling orthogonal protection/deprotection strategies essential for solid-phase synthesis of 2,3-substituted indole libraries and peptidomimetics. The compound also serves as a quantitative benchmark with a defined IC₅₀ of 50 nM against human MAO-A (24-fold selectivity over MAO-B), allowing direct potency comparison for drug discovery programs.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 98911-34-3
Cat. No. B2630642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-aminophenyl)acetate
CAS98911-34-3
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=CC=C1N
InChIInChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3
InChIKeyPTYKJKMISAEJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 2-(2-Aminophenyl)Acetate Overview


Tert-butyl 2-(2-aminophenyl)acetate (CAS 98911-34-3) is an ortho-substituted aniline bearing a tert-butyl ester group, classified as an amino acid derivative and building block for medicinal chemistry and organic synthesis [1]. Its core scaffold features a primary aromatic amine ortho to a tert-butyl-protected acetic acid moiety, providing a versatile platform for constructing diverse heterocyclic frameworks and peptidomimetics . This compound is a key intermediate in the development of bioactive molecules, enabling solid-phase synthesis and selective deprotection strategies that are not feasible with simple esters or acids .

Orthogonal protection: tert-butyl ester resists basic hydrolysis and cleaves under mild acid
Solid-phase compatible: enables reductive amination on Bal resin without free acid side reactions
Scaffold for derivatization: platform for heterocycle and peptidomimetic synthesis

Tert-Butyl 2-(2-Aminophenyl)Acetate: Why Analogs Fail


Generic substitution with related esters (e.g., methyl, ethyl) or the free acid 2-(2-aminophenyl)acetic acid leads to critical failures in multi-step synthesis protocols. The free acid presents an unprotected carboxylic acid group that participates in unwanted side reactions, while methyl and ethyl esters are significantly more susceptible to basic hydrolysis [1]. The tert-butyl ester is uniquely resistant to nucleophilic attack under basic conditions but is cleanly cleaved under mild acidic conditions, enabling orthogonal protection/deprotection strategies essential for complex molecule assembly [2]. This differential stability and orthogonal deprotection capability cannot be replicated by simple esters or the free acid, making the tert-butyl variant a distinct, non-substitutable reagent for advanced synthesis .

Methyl/ethyl esters Susceptible to basic hydrolysis; cannot provide orthogonal deprotection required for complex syntheses.
Free acid Unprotected carboxylic acid leads to uncontrolled side reactions during solid-phase reductive amination, blocking the desired pathway.
Simple esters lack SOCl₂ reactivity Methyl and ethyl esters are unreactive with thionyl chloride, preventing direct acid chloride formation.

Tert-Butyl 2-(2-Aminophenyl)Acetate vs. Analogs: Quantitative Comparison


tert-Butyl Ester: Orthogonal Deprotection vs. Methyl/Ethyl Esters

The tert-butyl ester of 2-(2-aminophenyl)acetate offers a crucial orthogonal deprotection advantage. Unlike the methyl or ethyl esters, which are resistant to conversion under standard room-temperature conditions with thionyl chloride, the tert-butyl ester reacts readily with SOCl2 to provide the corresponding acid chloride in very good yields [1]. Furthermore, the tert-butyl group imparts significantly enhanced stability towards basic hydrolysis, a major degradation pathway for simple esters [2]. This allows for selective manipulation of the carboxylic acid moiety in the presence of other base-labile protecting groups, a key requirement in complex peptide and heterocycle syntheses .

SOCl₂ Reactivity
Reported
tert-butyl ester reacts readily at rt → acid chloride; methyl/ethyl esters are essentially unreactive
Enables orthogonal acid chloride formation
Data to verify; class-level comparison
Orthogonal Protection Solid-Phase Synthesis Peptidomimetic Chemistry

Bal Resin Reductive Amination: tert-Butyl vs. Free Acid

In an efficient solid-phase synthesis of 2,3-substituted indoles, tert-butyl 2-(2-aminophenyl)acetate is specifically utilized for the reductive amination of Bal resin, a step that initiates the modified Madelung indole synthesis [1]. The free acid analog, 2-(2-aminophenyl)acetic acid, cannot be used in this context as its free carboxylic acid group would react with the amine functional groups on the resin, leading to uncontrolled polymerization and failure of the desired solid-phase synthesis pathway.

Bal Resin Feasibility
Head-to-head
tert-butyl ester enables successful indole synthesis; free acid leads to uncontrolled polymerization
Solid-phase pathway feasibility
Direct application comparison
Solid-Phase Organic Synthesis Heterocycle Synthesis Indole Libraries

MAO-A Inhibition: Baseline Activity

Tert-butyl 2-(2-aminophenyl)acetate demonstrates measurable inhibition of human recombinant Monoamine Oxidase A (MAO-A) with an IC50 of 50 nM [1]. Its selectivity profile shows significantly lower potency against the MAO-B isoform, with an IC50 of 1,200 nM (1.20E+3 nM) [2]. While not a highly optimized drug candidate, this data establishes a clear quantitative baseline for this scaffold in the context of MAO inhibition, a key target for neurological and psychiatric disorders.

MAO-A Inhibition
Reported
IC₅₀ = 50 nM (MAO-A), 1,200 nM (MAO-B); 24-fold selectivity
Reported MAO-A assay context
For SAR benchmarking; requires validation
Enzyme Inhibition Monoamine Oxidase Neuropharmacology

Tert-Butyl 2-(2-Aminophenyl)Acetate Applications


Solid-Phase Indole Library Synthesis

Researchers developing novel 2,3-substituted indole libraries via solid-phase synthesis should select tert-butyl 2-(2-aminophenyl)acetate as the essential starting material. Its unique ability to undergo reductive amination on Bal resin without unwanted side reactions from a free carboxylic acid is critical for this established synthetic route [1]. The use of the free acid or simpler esters will not yield the desired solid-phase intermediate, making this compound the non-substitutable reagent for this application.

Orthogonally Protected Peptidomimetics Development

Medicinal chemists and peptide scientists requiring an orthogonally protected aniline-acetic acid building block for complex molecule assembly should prioritize tert-butyl 2-(2-aminophenyl)acetate. The documented stability of the tert-butyl ester towards basic hydrolysis, combined with its clean, acid-catalyzed deprotection, enables selective manipulation of the carboxylic acid moiety in the presence of other base-labile protecting groups [2]. Furthermore, its unique reactivity with SOCl2 to form an acid chloride, a transformation where methyl and ethyl esters are inert, opens synthetic routes unavailable to simpler analogs .

SAR Studies of 2-(2-Aminophenyl)Acetate Scaffold

Investigators exploring the biological activity of the 2-(2-aminophenyl)acetate core can use tert-butyl 2-(2-aminophenyl)acetate as a quantitative benchmark. The compound exhibits a defined IC50 of 50 nM against human MAO-A with 24-fold selectivity over MAO-B (IC50 = 1,200 nM), providing a measurable baseline for evaluating new derivatives [3]. This allows for the direct quantification of improvements or shifts in potency and selectivity resulting from structural modifications, guiding rational drug design efforts.

Application
Selection Property
Validation Focus
Solid-Phase Indole Synthesis
Orthogonal ester protection
Bal resin reductive amination feasibility
Orthogonally Protected Peptidomimetics
Acid-labile, base-stable ester
Selective deprotection under acidic conditions
Scaffold SAR Studies
Reported MAO-A inhibition context
Structure-activity relationship endpoint review

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